(S)-1-(1H-Indazol-4-yl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1S)-1-(1H-indazol-4-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
PZHSBPNNDBCETB-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C2C=NNC2=CC=C1)N |
Canonical SMILES |
CC(C1=C2C=NNC2=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Indazol-4-yl)ethan-1-amine typically involves the construction of the indazole ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:
Cyclization Reactions: Starting from ortho-substituted anilines and hydrazines to form the indazole core.
Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:
Catalytic Hydrogenation: To introduce the amine group.
Enzymatic Resolution: To achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Indazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of any functional groups present on the indazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazole derivatives, while substitution reactions could introduce various functional groups onto the indazole ring.
Scientific Research Applications
(S)-1-(1H-Indazol-4-yl)ethan-1-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (S)-1-(1H-Indazol-4-yl)ethan-1-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-1-(1H-Indazol-4-yl)ethan-1-amine can be contextualized by comparing it to analogous ethan-1-amine derivatives. Key differences arise in substituent groups, stereochemistry, and biological activity (Table 1).
Table 1: Comparison of (S)-1-(1H-Indazol-4-yl)ethan-1-amine with Structural Analogs
Key Observations:
Indazoles are prevalent in kinase inhibitors like avapritinib (), though the latter includes additional fluorophenyl and triazine groups for enhanced potency . Halogenated derivatives (e.g., 4-bromophenyl in ) exhibit antibacterial synergy, suggesting that electron-withdrawing groups may augment electrophilic interactions with bacterial targets .
Stereochemical Influence
- Enantiomers like (S)-NEA and (R)-NEA () demonstrate that the (S)-configuration can dictate transport efficiency across membranes, likely due to chiral recognition by carrier proteins . This underscores the importance of stereochemistry in pharmacokinetics.
Synthetic Accessibility Derivatives with methoxy or trifluoromethyl groups () are synthesized via lithium-halogen exchange, a versatile method for introducing diverse aryl/heteroaryl groups.
For example, 1-(4-methoxyphenyl)ethan-1-amine () has higher solubility due to the methoxy group’s polarity, whereas indazole derivatives may require formulation optimization for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
